![molecular formula C11H16ClN B3010024 Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine hydrochloride CAS No. 1031779-75-5](/img/structure/B3010024.png)
Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacyclo[6.3.0.0^2,6.0^3,10.0^5,9]undecan-4-amine hydrochloride is a compound that belongs to a class of polycyclic cage molecules. These molecules are characterized by their unique three-dimensional structures, which can provide a framework for a variety of chemical modifications and applications, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related pentacyclo undecane derivatives has been explored through various methods. For instance, the enantioselective synthesis of amino acids from pentacyclo[5.4.0.0^2,6.0^3,10.0^5,9]undecane-8,11-dione involves treatment with sodium cyanide and ammonium carbonate to produce optically active hydantoins, which upon hydrolysis yield amino-pentacyclo undecane carboxylic acids with specific stereochemistry . Additionally, microwave-assisted methods have been developed for the efficient synthesis of pentacyclo undecylamines, offering advantages such as high yields, reduced reaction times, and simpler purification processes .
Molecular Structure Analysis
The molecular structure of pentacyclo undecane derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the structure of 11-amino-8-hydroxypentacyclo[5.4.0.0^2,6.0^3,10.0^5,9]undecane-8,11-lactam was determined through selective acetylation and complete NMR spectral assignment . X-ray crystallographic studies have also been conducted on biologically active trishomocubanes, revealing the importance of the spatial relationship between functional groups for binding at biological targets .
Chemical Reactions Analysis
The reactivity of pentacyclo undecane derivatives has been investigated in various contexts. For example, the synthesis of 4,4,8,8,11,11-hexanitropentacyclo[5.4.0.0^2,6.0^3,10.0^5,9]undecane involved a multi-step process starting with an oxime derivative and proceeding through oxidative bromination, reduction, and nitration steps . The reactions of dibromo dioxotetracyclo undecane with organomagnesium halides have been used to prepare tetrasubstituted pentacycloundecanes, demonstrating the potential for creating complex derivatives with specific substituent patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of pentacyclo undecane derivatives are influenced by their polycyclic cage structures. For instance, the synthesis of 4,4'-spirobi[pentacyclo[5.4.0.0^2,6.0^3,10.0^5,9]undecane] resulted in a compound with high density and a high volumetric heat of combustion, indicating potential applications in energy storage . The structural analysis of novel neuroprotective pentacyclo undecane-derived propargylamines revealed different modes of intermolecular interaction and molecular stacking, which could be relevant for their biological activity .
Scientific Research Applications
Enantioselective Synthesis and Neuroprotective Activity
- Enantioselective Synthesis : Pentacyclo[6.3.0.0^2,6.0^3,10.0^5,9]undecan-4-amine hydrochloride has been used in the enantioselective synthesis of amino acids, showcasing its utility in producing optically active compounds with potential pharmaceutical applications (Martins et al., 2001).
- Neuroprotective Agents : Research indicates potential use as neuroprotective agents, particularly in relation to their ability to cross the blood-brain barrier. This is significant for the development of novel treatments for neurological disorders (Zah et al., 2003).
Advancements in Synthetic Methods
- Microwave-assisted Synthesis : Advancements in synthetic methods for pentacyclo[6.3.0.0^2,6.0^3,10.0^5,9]undecan-4-amine hydrochloride derivatives have been achieved through microwave-assisted procedures, enhancing efficiency and yield (Joubert et al., 2013).
Structural Analysis and Binding Properties
- X-Ray Crystallographic Structures : Structural analysis through X-ray crystallography has been conducted, providing insights into the binding properties at the sigma site, important for studying neurological disorders (Hambley et al., 2000).
Synthetic and Pharmacological Characterization
- Synthesis of Novel Cage Oxaheterocycles : Studies on the synthesis of novel cage oxaheterocycles involving pentacyclo[6.3.0.0^2,6.0^3,10.0^5,9]undecan-4-one have been performed, demonstrating the versatility of these compounds (Marchand et al., 2001).
- Pharmacological Potential : Investigations into the pharmacological characteristics of related polycyclic amines suggest potential applications in neuroprotection and other therapeutic areas (Banister et al., 2013).
Energetic Advantages in Fuel Applications
- High-Energy Density Hydrocarbon Fuel : Pentacyclo[6.3.0.0^2,6.0^3,10.0^5,9]undecane derivatives have been explored for their potential as high-energy density hydrocarbon fuels, highlighting the compound's relevance beyond pharmaceutical applications (Qiu et al., 2008).
Future Directions
The study of cage-like compounds is an active area of research, with potential applications in various fields like medicinal chemistry, materials science, and nanotechnology . Further studies could explore the synthesis, properties, and potential applications of Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine hydrochloride.
properties
IUPAC Name |
pentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-11-9-5-1-3-4-2-6(7(3)9)10(11)8(4)5;/h3-11H,1-2,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDHFUIMRFKPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC4C2C5C1C3C4C5N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Chloro-2-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3009941.png)
![5-(4-ethylphenyl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B3009944.png)
![2-fluoro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3009947.png)
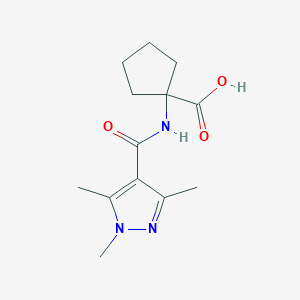
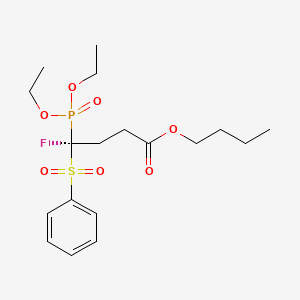
![3-((4-phenethyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3009950.png)
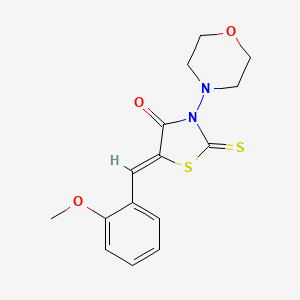

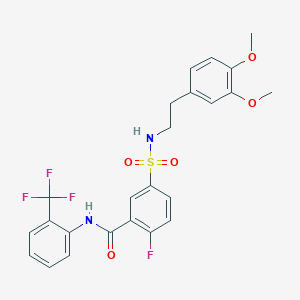
![6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine](/img/structure/B3009955.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B3009957.png)
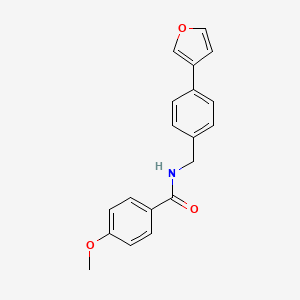
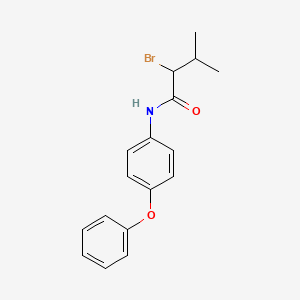
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3009964.png)